N,N-dibenzyl-5-tert-butyl-2-methoxybenzene-1-sulfonamide
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Overview
Description
N,N-dibenzyl-5-tert-butyl-2-methoxybenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with tert-butyl and methoxy groups, enhancing its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-5-tert-butyl-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the dibenzylamine group. One common method includes:
Sulfonation: The starting material, 5-tert-butyl-2-methoxybenzene, undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with dibenzylamine under basic conditions to form the final sulfonamide product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-tert-butyl-2-hydroxybenzene-1-sulfonamide.
Reduction: N,N-dibenzyl-5-tert-butyl-2-methoxybenzene-1-amine.
Substitution: 4-nitro-5-tert-butyl-2-methoxybenzene-1-sulfonamide.
Scientific Research Applications
Chemistry: N,N-dibenzyl-5-tert-butyl-2-methoxybenzene-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds with potential biological activity.
Biology: In biological research, this compound can be used to study the interactions of sulfonamides with various enzymes and proteins, providing insights into their mechanisms of action.
Medicine: Sulfonamides are well-known for their antibacterial properties. This compound may serve as a lead compound for the development of new antibiotics or other therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-tert-butyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
- N,N-dibenzyl-4-tert-butyl-2-methoxybenzene-1-sulfonamide
- N,N-dibenzyl-5-tert-butyl-3-methoxybenzene-1-sulfonamide
- N,N-dibenzyl-5-tert-butyl-2-ethoxybenzene-1-sulfonamide
Uniqueness: N,N-dibenzyl-5-tert-butyl-2-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the tert-butyl and methoxy groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N,N-dibenzyl-5-tert-butyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3S/c1-25(2,3)22-15-16-23(29-4)24(17-22)30(27,28)26(18-20-11-7-5-8-12-20)19-21-13-9-6-10-14-21/h5-17H,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCQURHIZJFGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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